MS1943

Descripción

Propiedades

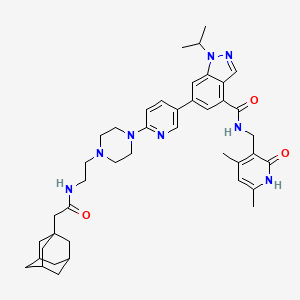

IUPAC Name |

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIQJFXBAJJKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Hydrophobic Tagging Approach: A Technical Guide to the Mechanism of Action of MS1943 in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] The epigenetic regulator, Enhancer of Zeste Homolog 2 (EZH2), is frequently overexpressed in TNBC and is associated with poor prognosis.[2] However, catalytic inhibitors of EZH2 have proven ineffective in this malignancy, suggesting a reliance on non-catalytic functions of the protein.[3][4] MS1943 is a first-in-class, selective EZH2 degrader that employs a novel "hydrophobic tagging" strategy to induce proteasomal degradation of EZH2.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of MS1943 in TNBC, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways and workflows.

Introduction: Targeting EZH2 in TNBC

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] In many EZH2-dependent cancers, particularly TNBC, the oncogenic role of EZH2 extends beyond its methyltransferase activity.[3] The protein's overexpression, independent of its catalytic function, is critical for tumor progression.[3] This has rendered conventional EZH2 inhibitors, which only block its enzymatic activity, largely ineffective in TNBC cell lines.[4]

This limitation spurred the development of strategies to eliminate the EZH2 protein entirely. MS1943 emerged from this effort as a potent and selective EZH2 degrader.[6] Unlike traditional Proteolysis-Targeting Chimeras (PROTACs) that recruit a specific E3 ubiquitin ligase, MS1943 utilizes a hydrophobic tag—an adamantyl group—appended to an EZH2-binding moiety (C24).[4][7] This design induces the degradation of EZH2, leading to profound cytotoxic effects in EZH2-dependent TNBC cells while sparing normal cells.[2][4]

Core Mechanism of Action: Hydrophobic Tagging

The mechanism of MS1943 is distinct from conventional PROTACs. The core principle is "hydrophobic tagging," a strategy that leverages the cell's own protein quality control systems.[6]

-

Binding and Conformational Change : MS1943 selectively binds to EZH2 via its C24 ligand component.[4]

-

Mimicking Protein Misfolding : The attached hydrophobic adamantyl group is thought to induce a conformational change in the EZH2 protein, mimicking a partially unfolded or misfolded state.[6][8]

-

Chaperone Recognition and Ubiquitination : The cell's quality control machinery, including chaperone proteins like Hsp70, recognizes these misfolded proteins. These chaperones can then recruit cochaperone E3 ligases, such as CHIP, to polyubiquitinate the target protein.[6]

-

Proteasomal Degradation : The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.[4] This degradation is confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 rescues EZH2 protein levels.[4]

This mechanism effectively eliminates the EZH2 protein, abrogating both its catalytic and non-catalytic functions.

Downstream Signaling: Activation of the Unfolded Protein Response (UPR)

A key consequence of MS1943-induced EZH2 degradation is the activation of the Unfolded Protein Response (UPR).[4] RNA-sequencing analysis of TNBC cells treated with MS1943 revealed a significant enrichment of genes associated with the UPR.[4] This suggests that the degradation of EZH2, a critical cellular protein, or the broader effects of its depletion, leads to endoplasmic reticulum (ER) stress, thereby triggering the UPR.

Prolonged or overwhelming ER stress shifts the UPR from a pro-survival to a pro-apoptotic pathway, ultimately leading to programmed cell death.[4] This UPR-mediated apoptosis is a crucial component of MS1943's cytotoxic effect in sensitive TNBC cell lines. Specifically, MS1943 treatment leads to the de-repression of several UPR-related genes, including Xbp1, Chop, and Bip, in sensitive but not insensitive TNBC cells.[4]

Quantitative Data Summary

The preclinical efficacy of MS1943 has been quantified in various TNBC cell lines and in vivo models. The data highlights its superiority over traditional EZH2 inhibitors.

| Parameter | Cell Line | Value | Description | Reference(s) |

| Enzymatic IC50 | Cell-free | 120 nM | Concentration for 50% inhibition of EZH2 methyltransferase activity. | [1][9] |

| Growth Inhibition (GI50) | MDA-MB-468 | 2.2 µM | Concentration for 50% inhibition of cell growth after 3 days. | [1] |

| In Vivo Efficacy | MDA-MB-468 Xenograft | 150 mg/kg | Daily intraperitoneal (i.p.) injection suppressed tumor growth. | [1] |

| Peak Plasma Conc. (Cmax) | Mouse (50 mg/kg, i.p.) | 2.9 µM | Achieved a peak plasma concentration above the cellular IC50. | [1] |

| Peak Plasma Conc. (Cmax) | Mouse (150 mg/kg, p.o.) | 1.1 µM | Oral administration achieved a lower peak concentration. | [1] |

Table 1: In Vitro and In Vivo Activity of MS1943

| Cell Line (TNBC) | Sensitivity to MS1943 | Effect of EZH2 Knockout/Knockdown | Reference(s) |

| MDA-MB-468 | Sensitive | Significant cell growth inhibition | [4] |

| BT549 | Sensitive | Significant cell growth inhibition | [4] |

| HCC1187 | Sensitive | Not specified | [4] |

| MDA-MB-231 | Insensitive | No significant effect on cell growth | [4] |

Table 2: Sensitivity Profile of TNBC Cell Lines to MS1943 and EZH2 Depletion

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the mechanism of action of MS1943.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Plating : Seed TNBC cells (e.g., MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of MS1943 or control compounds (e.g., DMSO, EZH2 inhibitors).

-

Incubation : Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins, such as EZH2, SUZ12, and H3K27me3, in cell lysates.

-

Sample Preparation : Treat cells with MS1943 for the desired time and at various concentrations. Harvest and lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.

-

SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBS-T to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-EZH2). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection : Add a chemiluminescent substrate that reacts with HRP to produce light. Capture the signal using an imaging system. The intensity of the resulting bands corresponds to the amount of the target protein.

RNA-Sequencing (RNA-Seq)

RNA-Seq is used to perform a global analysis of the transcriptome to identify differentially expressed genes upon MS1943 treatment.

-

RNA Extraction : Treat TNBC cells (e.g., MDA-MB-468) with MS1943 or a DMSO control. Isolate high-quality total RNA from the cells.

-

Library Preparation : Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing : Sequence the prepared libraries using a next-generation sequencing (NGS) platform (e.g., Illumina).

-

Data Analysis : Process the raw sequencing reads, which includes quality control, alignment to a reference genome, and quantification of gene expression levels.

-

Differential Expression Analysis : Use statistical methods to identify genes that are significantly upregulated or downregulated in MS1943-treated cells compared to the control.

-

Pathway Analysis : Perform gene set enrichment analysis (GSEA) on the differentially expressed genes to identify enriched biological pathways, such as the Unfolded Protein Response.[4]

In Vivo Xenograft Model

Animal models are used to assess the anti-tumor efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of MS1943 in a living organism.

-

Tumor Implantation : Implant human TNBC cells (e.g., MDA-MB-468) subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).[1][7]

-

Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).[11]

-

Treatment Administration : Randomize mice into treatment and control groups. Administer MS1943 (e.g., 150 mg/kg, i.p., daily) or a vehicle control.[1]

-

Monitoring : Monitor tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.

-

Pharmacodynamic Analysis : At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm target engagement (i.e., reduction of EZH2 levels in the tumor tissue).[4]

Conclusion

MS1943 represents a novel and promising therapeutic strategy for Triple-Negative Breast Cancer. Its unique hydrophobic tagging mechanism successfully circumvents the limitations of traditional EZH2 catalytic inhibitors by inducing the complete degradation of the EZH2 protein. This leads to the activation of the pro-apoptotic Unfolded Protein Response pathway, resulting in potent and selective cytotoxicity in EZH2-dependent TNBC cells. The comprehensive preclinical data underscores the therapeutic potential of EZH2 degradation and establishes MS1943 as a valuable tool for further investigation in TNBC and other EZH2-driven malignancies. This guide provides the foundational technical understanding of its mechanism for professionals engaged in oncology drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]

- 4. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 8. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The EZH2 Degrader MS1943: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS1943 is a first-in-class, selective degrader of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, MS1943 facilitates the complete removal of the EZH2 protein. This technical guide provides an in-depth overview of MS1943, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize MS1943 as a tool for basic research and as a potential therapeutic agent.

Introduction

The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 have been implicated in the pathogenesis of numerous cancers, including triple-negative breast cancer (TNBC), lymphoma, and prostate cancer, making it a compelling target for therapeutic intervention.[2][3]

While several small molecule inhibitors of EZH2's catalytic activity have been developed, their efficacy can be limited, particularly in cancers where the non-catalytic scaffolding functions of EZH2 contribute to disease progression.[2] To address this limitation, MS1943 was developed as a selective EZH2 degrader.[1] MS1943 utilizes a novel mechanism of action, known as hydrophobic tagging, to induce the degradation of EZH2 via the ubiquitin-proteasome system.[1][4] This approach not only ablates the catalytic activity of EZH2 but also eliminates its scaffolding functions, offering a potentially more effective therapeutic strategy.[1]

Mechanism of Action

MS1943 is a bifunctional molecule composed of a ligand that binds to EZH2 and a hydrophobic adamantyl group.[1] This "hydrophobic tagging" approach is distinct from traditional PROTAC (Proteolysis Targeting Chimera) degraders as it does not recruit a specific E3 ubiquitin ligase. Instead, it is hypothesized that the bulky hydrophobic tag induces misfolding or unfolding of the EZH2 protein, marking it for recognition and degradation by the cellular proteasome machinery.[1] This degradation is selective for EZH2, with minimal effect on the related EZH1 protein.[1]

The degradation of EZH2 by MS1943 leads to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[1] Furthermore, in certain cancer cell lines, MS1943 has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis.[5]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for MS1943.

Table 1: In Vitro Activity of MS1943

| Parameter | Cell Line | Value | Reference |

| EZH2 Methyltransferase Inhibition IC50 | Cell-free assay | 120 nM | [6] |

| Cell Growth Inhibition GI50 | MDA-MB-468 | 2.2 µM | [6] |

Table 2: In Vivo Pharmacokinetics of MS1943 in Mice

| Administration Route | Dose | Cmax | Time to Cmax | Plasma Concentration > Cellular IC50 | Reference |

| Intraperitoneal (i.p.) | 50 mg/kg | 2.9 µM | ~1 hour | ~2 hours | [1] |

| Oral (p.o.) | 150 mg/kg | 1.1 µM | ~2 hours | Below cellular IC50 | [1] |

Table 3: In Vivo Efficacy of MS1943 in MDA-MB-468 Xenograft Model

| Treatment | Dose and Schedule | Outcome | Reference |

| MS1943 | 150 mg/kg, i.p., once daily for 36 days | Suppression of tumor growth | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary research article by Ma et al. (2020) in Nature Chemical Biology.[1]

Western Blot Analysis for EZH2 Degradation

Objective: To determine the concentration- and time-dependent effects of MS1943 on EZH2 protein levels.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

MS1943

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-β-actin or Vinculin as loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of MS1943 or DMSO for the desired time points (e.g., 24, 48, 72 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the relative protein levels.

Cell Viability Assay (MTT or similar)

Objective: To assess the cytotoxic effects of MS1943 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

MS1943

-

DMSO

-

96-well plates

-

MTT reagent (or other viability reagents like WST-1, CellTiter-Glo)

-

Solubilization solution (e.g., DMSO or Sorenson's buffer)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS1943 or DMSO for a specified duration (e.g., 72 hours).[6]

-

Viability Reagent Addition: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MS1943 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

MDA-MB-468 cancer cells

-

Matrigel (optional)

-

MS1943

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells (typically mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and vehicle control groups.

-

Treatment: Administer MS1943 or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 150 mg/kg, once daily).[6]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.[6]

-

Analysis: Analyze the tumors for various endpoints, such as weight, and perform immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and EZH2 levels.[7]

Conclusion

MS1943 represents a significant advancement in the targeting of EZH2. Its unique hydrophobic tagging mechanism of action, leading to the selective degradation of EZH2, offers a promising therapeutic strategy for cancers dependent on this epigenetic regulator. The data presented in this technical guide demonstrate the potent in vitro and in vivo activity of MS1943 and provide a foundation for further investigation into its clinical potential. The detailed experimental protocols included herein should serve as a valuable resource for researchers seeking to explore the utility of MS1943 in their own studies.

References

- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicalxpress.com [medicalxpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

MS1943: A Technical Guide to a First-in-Class EZH2 Selective Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS1943 is a first-in-class, selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Developed through a hydrophobic tagging approach, MS1943 induces the degradation of EZH2, a protein frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC). Unlike traditional EZH2 inhibitors that only block its catalytic activity, MS1943 eliminates the entire protein, leading to profound cytotoxic effects in EZH2-dependent cancer cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of MS1943, including detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Development

MS1943 was identified through a hydrophobic tagging strategy, which involves attaching a bulky hydrophobic adamantyl group to a non-covalent EZH2 inhibitor.[1] This modification induces the misfolding and subsequent degradation of the target protein. This approach has proven effective in overcoming the limitations of conventional EZH2 inhibitors, which are often ineffective in blocking the proliferation of certain cancer types like TNBC despite reducing H3K27me3 marks.[1][2] Preclinical in vivo studies have demonstrated that MS1943 is orally bioavailable and efficacious in suppressing tumor growth in mouse xenograft models.[1][3] As of the latest available information, MS1943 has not entered clinical trials.

Mechanism of Action

MS1943 functions as a selective EZH2 degrader, leading to a reduction in EZH2 protein levels in a time- and concentration-dependent manner.[2][4] The degradation of EZH2 is mediated by the ubiquitin-proteasome system, as evidenced by the rescue of EZH2 levels upon co-treatment with the proteasome inhibitor MG132.[1][2]

A key downstream effect of MS1943-induced EZH2 degradation is the activation of the Unfolded Protein Response (UPR) pathway.[2] This is characterized by the upregulation of UPR-related genes such as XBP1, CHOP, and BIP.[2] The sustained activation of the UPR due to prolonged endoplasmic reticulum (ER) stress is believed to be a primary driver of the cytotoxic effects observed in MS1943-sensitive cancer cells.[2]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for MS1943 from preclinical studies.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (EZH2 Methyltransferase Activity) | Cell-free | 120 nM | [4] |

| GI50 (Cell Growth Inhibition) | MDA-MB-468 (TNBC) | 2.2 µM | [2][4] |

| HCC1187 (TNBC) | 1.1 - 4.9 µM | [1] | |

| HCC70 (TNBC) | 1.1 - 4.9 µM | [1] | |

| BT549 (TNBC) | 1.1 - 4.9 µM | [1] | |

| HCC1954 (TNBC) | 1.1 - 4.9 µM | [1] | |

| MCF7 (ER+) | 1.1 - 4.9 µM | [1] | |

| KARPAS-422 (Lymphoma) | 1.1 - 4.9 µM | [1] | |

| SUDHL8 (Lymphoma) | 1.1 - 4.9 µM | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics (MDA-MB-468 Xenograft Model)

| Parameter | Dosing | Value | Reference |

| Tumor Growth Suppression | 150 mg/kg, i.p., once daily | Complete suppression | [1] |

| Cmax (Peak Plasma Concentration) | 50 mg/kg, single i.p. injection | 2.9 µM | [4] |

| Cmax (Peak Plasma Concentration) | 150 mg/kg, single p.o. dose | 1.1 µM | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of MS1943 (e.g., 0.625, 1.25, 2.5, 5 µM) or DMSO as a vehicle control.[4]

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.

Western Blot Analysis for EZH2 Degradation

-

Cell Lysis: Treat cells (e.g., MDA-MB-468) with desired concentrations of MS1943 (e.g., 1.25, 2.5, 5.0 µM) for the indicated time (e.g., 48 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.

In Vivo Xenograft Study

-

Animal Model: Use female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject MDA-MB-468 cells (5 x 106 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm3. Randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer MS1943 (e.g., 150 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) once daily.[1]

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Experimental Workflow

Conclusion

MS1943 represents a novel and promising strategy for targeting EZH2-dependent cancers. Its unique mechanism of action, which involves the complete degradation of the EZH2 protein, offers a potential advantage over traditional enzymatic inhibitors, particularly in cancers like TNBC that are resistant to the latter. The preclinical data presented in this guide provide a strong rationale for the further investigation of MS1943 and the development of other targeted protein degraders. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Pivotal Role of EZH2 in Triple-Negative Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of EZH2's Oncogenic Functions, Signaling Networks, and Therapeutic Potential in Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. Emerging evidence has solidified the role of the epigenetic modifier, Enhancer of Zeste Homolog 2 (EZH2), as a key driver of TNBC pathogenesis. This technical guide provides a comprehensive overview of the multifaceted functions of EZH2 in TNBC, detailing its involvement in tumorigenesis, metastasis, and drug resistance. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in oncology research and the pursuit of novel therapeutic strategies for this formidable disease.

Core Functions of EZH2 in Triple-Negative Breast Cancer

EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes. In TNBC, EZH2 is frequently overexpressed, and its elevated activity is strongly associated with features of aggressive tumors, including high histological grade, negativity for estrogen and progesterone receptors, and poor patient survival.[1]

The oncogenic roles of EZH2 in TNBC are multifaceted, extending beyond its canonical gene-silencing function. These roles can be broadly categorized into:

-

Tumorigenesis and Proliferation: EZH2 promotes TNBC cell proliferation by repressing tumor suppressor genes involved in cell cycle control.[1] Knockdown of EZH2 has been shown to significantly inhibit the growth of TNBC cells both in vitro and in vivo.[1][2]

-

Metastasis and Invasion: A critical function of EZH2 in TNBC is its ability to drive metastasis.[3][4] This is achieved through various mechanisms, including the promotion of epithelial-to-mesenchymal transition (EMT), enhancement of cell migration and invasion, and the maintenance of cancer stem cell (CSC) populations.[5][6][7][8]

-

Drug Resistance: EZH2 contributes to resistance to chemotherapy in TNBC. Its inhibition has been shown to re-sensitize drug-resistant TNBC patient-derived xenograft (PDX) models to chemotherapy agents like Eribulin.

-

Chromosomal Instability: Recent studies have linked EZH2 to chromosomal instability in TNBC. By silencing genes crucial for proper chromosome segregation, EZH2 drives abnormal cell division, which in turn fuels metastasis.[9]

Quantitative Data on EZH2 in Triple-Negative Breast Cancer

To provide a clear and comparative overview, the following tables summarize key quantitative data regarding EZH2 expression, the efficacy of its inhibitors, and the functional consequences of its modulation in TNBC.

Table 1: EZH2 Expression in Breast Cancer Cell Lines

| Cell Line | Subtype | EZH2 Protein Expression (Relative to Normal Epithelial Cells) | EZH2 mRNA Expression (Relative to Normal Epithelial Cells) |

| MDA-MB-231 | TNBC | Elevated [3] | Higher [10] |

| MDA-MB-468 | TNBC | Elevated [3] | Higher [10] |

| SUM149 | Inflammatory BC (TNBC-like) | Higher [6] | Not Reported |

| FC-IBC-02 | Inflammatory BC (TNBC-like) | Higher [6] | Not Reported |

| HCC1937 | TNBC | Not Reported | Higher [10] |

| 184-A1 | Normal Mammary Epithelial | Baseline [3] | Not Reported |

| MCF-10A | Normal Mammary Epithelial | Baseline [3] | Not Reported |

| MCF-7 | Non-TNBC (ER+) | Not Reported | Lower[10] |

| T47D | Non-TNBC (ER+) | Not Reported | Lower[10] |

Table 2: IC50 Values of EZH2 Inhibitors in TNBC Cell Lines

| Inhibitor | Target | Cell Line | IC50 (µM) |

| GSK126 | EZH2 | MDA-MB-231 | Not specified, but effective |

| GSK343 | EZH2 | MDA-MB-231 | Not specified, but effective[11] |

| Tazemetostat (EPZ-6438) | EZH2 | Multiple TNBC lines | Minimal effect on proliferation alone[12] |

Table 3: Functional Effects of EZH2 Knockdown/Inhibition in TNBC Models

| Experimental Model | Intervention | Readout | Result | Reference |

| MDA-MB-231 cells | EZH2 shRNA | Migration | Significantly decreased | [3] |

| MDA-MB-468 cells | EZH2 shRNA | Migration | Significantly decreased | [3] |

| MDA-MB-231 cells | EZH2 shRNA | Invasion | Significantly decreased | [3] |

| MDA-MB-468 cells | EZH2 shRNA | Invasion | Significantly decreased | [3] |

| FC-IBC-02S cells | EZH2 shRNA | Tumorsphere formation | Significantly suppressed | [6] |

| MDA-MB-231 xenograft | EZH2 siRNA | Tumor growth | 73% reduction (combined human/mouse siRNA) | [1] |

| T47D cells | EZH2 siRNA | CD44+/CD24low/- CSCs | 4.5-fold decrease | [5] |

| HCC1937 cells | EZH2 siRNA | Cancer Stem Cell population | 4.5% drop | [5] |

Table 4: Clinical Correlation of EZH2 Expression in TNBC

| Patient Cohort | Parameter | Finding | p-value | Reference |

| 261 Invasive Breast Cancer Cases | High EZH2 expression and TNBC phenotype | Strongly associated | <0.001 | [1] |

| 261 Invasive Breast Cancer Cases | High EZH2 expression and Overall Survival | Poorer overall survival | 0.03 | [1] |

| TCGA-BRCA dataset (1092 patients) | High EZH2 expression and Overall Survival in TNBC | Poorer overall survival | Not specified | [10] |

| 3951 Breast Cancer Patients | High EZH2 expression and Relapse-Free Survival | Negative correlation | Not specified | [13] |

| 3951 Breast Cancer Patients | High EZH2 expression and Overall Survival | Negative correlation | Not specified | [13] |

Signaling Pathways Involving EZH2 in TNBC

EZH2's influence on TNBC is mediated through a complex network of signaling pathways, encompassing both its canonical PRC2-dependent and non-canonical PRC2-independent functions.

Canonical PRC2-Dependent Pathway

In its canonical role, EZH2 acts as the catalytic core of the PRC2 complex, which also includes SUZ12 and EED. This complex silences tumor suppressor genes by depositing the H3K27me3 mark on their promoter regions.

Non-Canonical PRC2-Independent Pathways

EZH2 also exhibits critical oncogenic functions independent of the PRC2 complex. These non-canonical activities often involve direct protein-protein interactions and can lead to transcriptional activation.

In TNBC, EZH2 can function as a transcriptional co-activator for NF-κB target genes. It physically interacts with the RelA (p65) and RelB subunits of NF-κB, promoting the expression of genes involved in inflammation, survival, and proliferation. This interaction is independent of EZH2's methyltransferase activity.

EZH2 interacts with and is phosphorylated by p38 MAPK. This phosphorylation can lead to the cytoplasmic localization of EZH2, where it can interact with cytoskeletal proteins to promote cell migration and invasion.

References

- 1. CLINICAL AND BIOLOGICAL RELEVANCE OF EZH2 IN TRIPLE NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EZH2 Is Required for Breast and Pancreatic Cancer Stem Cell Maintenance and Can Be Used as a Functional Cancer Stem Cell Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 knockdown suppresses the growth and invasion of human inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - Investigating the Expression of EZH2-Target Genes TM7SF2 and NTN4 in Triple Negative Breast Cancer - Figshare [manara.qnl.qa]

- 11. AKT and EZH2 inhibitors kill TNBCs by hijacking mechanisms of involution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overexpression of EZH2/NSD2 Histone Methyltransferase Axis Predicts Poor Prognosis and Accelerates Tumor Progression in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

MS1943: A Technical Guide to a First-in-Class EZH2-Selective Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS1943, a pioneering chemical probe designed for the selective degradation of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a key histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC).[1][2] MS1943 offers a novel therapeutic strategy by inducing the degradation of the EZH2 protein, a different approach from traditional enzymatic inhibition.[1][2]

Mechanism of Action

MS1943 is a hydrophobic tag-based degrader.[3] It is synthesized by attaching a bulky hydrophobic adamantyl group to a non-covalent EZH2 inhibitor, C24.[3] This modification is thought to induce misfolding of the EZH2 protein, exposing hydrophobic patches that lead to its recognition by the cellular proteasomal degradation machinery.[3] This targeted degradation of EZH2 protein distinguishes MS1943 from conventional EZH2 inhibitors, which only block its methyltransferase activity.[1][2] The degradation of EZH2 subsequently leads to a reduction in the levels of the PRC2 complex component SUZ12 and a decrease in the histone H3 lysine 27 trimethylation (H3K27me3) mark.[3] Furthermore, treatment with MS1943 triggers prolonged endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells that are dependent on EZH2 for their survival.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for MS1943, providing a comparative overview of its biochemical and cellular activities.

Table 1: Biochemical Activity of MS1943

| Target | Assay Type | IC50 (nM) | Notes |

| EZH2 | Radioactive Methyltransferase | 120 | Highly potent inhibition.[3][4][5][6] |

| EZH1 | Radioactive Methyltransferase | >100,000 | Demonstrates high selectivity.[1] |

Table 2: Cellular Activity of MS1943

| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Notes |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Growth Inhibition | 2.2 | Effective in EZH2-dependent TNBC cells.[4][7] |

| BT549 | Triple-Negative Breast Cancer | Not specified | - | Sensitive to MS1943-induced EZH2 degradation.[4] |

| HCC70 | Triple-Negative Breast Cancer | Not specified | - | Sensitive to MS1943-induced EZH2 degradation.[4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | - | Insensitive to MS1943, EZH2 knockout did not inhibit growth.[1] |

| KARPAS-422 | Lymphoma | Not specified | - | EZH2 levels effectively reduced.[4] |

| SUDHL8 | Lymphoma | Not specified | - | EZH2 levels effectively reduced.[4] |

| MCF10A | Non-transformed breast | Cytotoxicity | >10 | Spares normal cells.[1] |

| PNT2 | Non-transformed prostate | Cytotoxicity | >10 | Spares normal cells.[1] |

Table 3: In Vivo Pharmacokinetics and Efficacy of MS1943 in Mice

| Administration Route | Dose (mg/kg) | Cmax (µM) | Notes |

| Intraperitoneal (i.p.) | 50 | 2.9 | Plasma concentrations remained above cellular IC50 for approximately 2 hours.[1][4] |

| Per Oral (p.o.) | 150 | 1.1 | Orally bioavailable, though plasma levels were below the cellular IC50.[1][4] |

| Efficacy | |||

| i.p. (once daily) | 150 | - | Completely suppressed tumor growth in an MDA-MB-468 xenograft model.[1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of MS1943.

Radioactive Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

-

Recombinant five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, AEBP2)

-

Core histones

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Test compounds (MS1943, EZH1 inhibitor, etc.) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex (e.g., 5 nM) and core histone substrate (e.g., 0.05 µM) in assay buffer.

-

Add varying concentrations of MS1943 or control compounds to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with TCA.

-

Wash the filter papers extensively to remove unincorporated [³H]-SAM.

-

Place the dried filter papers in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[1]

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as EZH2, SUZ12, and H3K27me3, in cell lysates.

Materials:

-

Cells treated with MS1943 or control

-

RIPA buffer supplemented with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.[1]

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like actin to normalize protein levels.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

Test compounds (MS1943)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MS1943 for the desired time (e.g., 72 hours).[7]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the GI50 value.

Apoptosis Assay (DRAQ7 Staining)

DRAQ7 is a far-red fluorescent dye that selectively stains the nuclei of dead or membrane-compromised cells, allowing for the quantification of apoptosis and cell death.

Materials:

-

Cells treated with MS1943 or control

-

DRAQ7™ solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with MS1943 for the desired time (e.g., 4 days).[4]

-

Harvest the cells (for suspension cells) or collect both adherent and floating cells (for adherent cells).

-

Resuspend the cells in a suitable buffer (e.g., PBS).

-

Add DRAQ7™ to the cell suspension to a final concentration of 1-3 µM.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of DRAQ7-positive (dead) cells.

In Vivo Studies

MS1943 has been evaluated in vivo for its pharmacokinetic properties and anti-tumor efficacy.

Pharmacokinetics

Pharmacokinetic studies were conducted in mice to determine the absorption, distribution, metabolism, and excretion of MS1943. Following a single intraperitoneal injection of 50 mg/kg, MS1943 reached a maximum plasma concentration (Cmax) of 2.9 µM.[1][4] A single oral dose of 150 mg/kg resulted in a Cmax of 1.1 µM.[1][4] These studies demonstrated that MS1943 is bioavailable through both routes of administration.[1]

Xenograft Model

The in vivo efficacy of MS1943 was assessed in a mouse xenograft model using the human TNBC cell line MDA-MB-468. Daily intraperitoneal administration of 150 mg/kg MS1943 resulted in the complete suppression of tumor growth.[1][3] Immunohistochemical analysis of the tumors from treated mice showed a reduction in EZH2 and H3K27me3 levels, a decrease in the proliferation marker Ki-67, and an increase in the apoptosis marker cleaved caspase-3, confirming the on-target activity of MS1943 in vivo.[1]

Selectivity Profile

MS1943 demonstrates high selectivity for EZH2 over its close homolog EZH1 and a broad panel of other methyltransferases and kinases. This selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and ensures that the observed biological outcomes are due to the specific degradation of EZH2. MS1943 was shown to be selective for EZH2 over more than 100 other methyltransferases and other drug targets.[1]

Conclusion

MS1943 is a first-in-class, selective, and in vivo-active EZH2 degrader. Its unique mechanism of action, which involves the targeted degradation of the EZH2 protein rather than just the inhibition of its enzymatic activity, offers a promising new therapeutic avenue for cancers that are dependent on EZH2. The data presented in this guide highlight the potential of MS1943 as a valuable chemical probe for studying the biological functions of EZH2 and as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein should enable researchers to further investigate and build upon the understanding of this important molecule.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Unfolded Protein Response Induced by MS1943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of the Unfolded Protein Response (UPR) by MS1943, a first-in-class selective EZH2 (Enhancer of Zeste Homolog 2) degrader. This document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines key experimental protocols for investigating the effects of MS1943.

Introduction

MS1943 is a small molecule that operates as a hydrophobic tag-based degrader of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where its high expression is correlated with a poor prognosis.[2] While EZH2 inhibitors have been developed, they have shown limited efficacy in blocking TNBC cell proliferation.[2] In contrast, MS1943 induces profound cytotoxic effects in multiple TNBC cell lines by promoting the degradation of EZH2, leading to prolonged activation of the UPR and subsequent apoptosis.[1][2][4] This guide delves into the specifics of this UPR induction by MS1943.

Core Mechanism of MS1943 Action

MS1943 utilizes a hydrophobic tagging approach. It consists of a ligand that binds to EZH2 and a hydrophobic adamantyl group.[3] This design is thought to induce misfolding or expose hydrophobic patches on the EZH2 protein, marking it for proteasomal degradation.[3] This degradation of EZH2 is selective and spares the related protein EZH1.[3] The sustained degradation of EZH2 and its impact on the PRC2 complex leads to significant downstream effects, most notably the induction of endoplasmic reticulum (ER) stress and the UPR.[1][3]

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response that is activated when unfolded or misfolded proteins accumulate in the ER.[5][6] This response is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[5] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[5] Upon ER stress, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.[5] If the stress is too severe or prolonged, the UPR will instead trigger apoptosis.[5][6]

Caption: General overview of the Unfolded Protein Response (UPR) signaling pathways.

MS1943-Induced Activation of the UPR

RNA sequencing analysis of TNBC cells treated with MS1943 revealed a significant enrichment of genes associated with the UPR pathway.[1] This indicates that the cytotoxic effects of MS1943 are, at least in part, mediated by the induction of prolonged ER stress.[1]

The IRE1α Branch

The most extensively documented effect of MS1943 on the UPR is the activation of the IRE1α branch.[1] Upon activation, IRE1α's endoribonuclease activity splices X-box binding protein 1 (XBP1) mRNA.[1] This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor XBP1s. Quantitative real-time PCR has confirmed the upregulation of spliced Xbp1 and its downstream targets, including CHOP (C/EBP homologous protein) and Bip, in MDA-MB-468 cells treated with MS1943.[1] This induction was observed as early as 4 hours post-treatment and was sustained for at least two days.[1]

Caption: Simplified workflow of MS1943-induced UPR and apoptosis.

The PERK and ATF6 Branches

While the activation of the IRE1α pathway by MS1943 is well-documented, the effects on the PERK and ATF6 branches are less characterized in the currently available literature. However, the upregulation of CHOP, a key downstream target of all three UPR branches, suggests that the PERK and/or ATF6 pathways may also be involved.[1] Further research is needed to fully elucidate the role of these branches in the cellular response to MS1943.

Quantitative Data

The following tables summarize the key quantitative findings from studies on MS1943.

Table 1: In Vitro Efficacy of MS1943 in MDA-MB-468 TNBC Cells

| Parameter | Value | Cell Line | Assay | Reference |

| GI50 | 2.2 µM | MDA-MB-468 | Proliferation Assay | [1] |

| IC50 (EZH2 Activity) | 120 nM | - | Biochemical Assay | [3][7] |

Table 2: Effect of MS1943 on Protein Levels in MDA-MB-468 Cells

| Protein | Concentration of MS1943 | Time | Effect | Reference |

| EZH2 | Concentration-dependent | - | Reduction | [1] |

| EZH2 | - | Time-dependent | Reduction | [1] |

| H3K27me3 | Concentration-dependent | - | Reduction | [1] |

| SUZ12 | Concentration-dependent | - | Reduction | [1] |

| EED | - | - | No significant change | [8] |

| EZH1 | - | - | No significant change | [1] |

Experimental Protocols

This section provides an overview of the methodologies used to study the effects of MS1943 on the UPR.

Cell Culture and Drug Treatment

-

Cell Lines: MDA-MB-468 (TNBC), BT549 (TNBC), HCC70 (TNBC), MDA-MB-231 (TNBC), KARPAS-422 (lymphoma), SUDHL8 (lymphoma), MCF7 (ER+ breast cancer), PNT2 (non-cancerous prostate), and MCF10A (non-transformed breast epithelial).[1][8]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

MS1943 Treatment: MS1943 is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with various concentrations of MS1943 (e.g., 0.625 µM to 5 µM) for specified durations (e.g., 4 hours to 4 days).[8] A DMSO-treated control group is always included.

Western Blot Analysis

Western blotting is used to assess the levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EZH2, H3K27me3, SUZ12, EED, EZH1, and loading controls like β-actin or GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is employed to measure the mRNA levels of UPR-related genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA, and specific primers for target genes (Xbp1, CHOP, Bip) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess cell viability. Cells are treated with MS1943, and then MTT reagent is added. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.

-

Crystal Violet Assay: Used to assess cell proliferation. After treatment, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

-

DRAQ7 Staining: Used to measure cell death. DRAQ7 is a fluorescent dye that only enters cells with compromised membrane integrity. The percentage of DRAQ7-positive cells is determined by flow cytometry or high-content imaging.[1]

Caption: A typical experimental workflow for studying the effects of MS1943.

Conclusion and Future Directions

MS1943 represents a promising therapeutic strategy for cancers dependent on EZH2, such as TNBC.[1] Its mechanism of action, which involves the induction of prolonged ER stress and the UPR, distinguishes it from catalytic EZH2 inhibitors.[1] The activation of the IRE1α pathway is a key event in MS1943-mediated cytotoxicity.

Future research should focus on several key areas:

-

Elucidating the role of the PERK and ATF6 pathways: A more detailed investigation into how MS1943 affects these other two branches of the UPR is necessary for a complete understanding of its mechanism.

-

In vivo studies: While MS1943 has shown efficacy in mouse xenograft models, further in vivo studies are needed to fully establish its pharmacokinetic and pharmacodynamic properties and to assess its therapeutic potential in a broader range of cancers.[1]

-

Combination therapies: Investigating the synergistic effects of MS1943 with other anticancer agents, particularly those that also modulate ER stress, could lead to more effective treatment strategies.

-

Biomarkers of response: Identifying biomarkers that predict sensitivity to MS1943 will be crucial for patient stratification in future clinical trials.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with or interested in MS1943 and its role in inducing the unfolded protein response. The provided data, protocols, and pathway diagrams offer a valuable resource for designing and interpreting experiments aimed at further unraveling the therapeutic potential of this novel EZH2 degrader.

References

- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Unfolded Protein Response, Degradation from the Endoplasmic Reticulum, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

MS1943 selectivity for EZH2 over EZH1

An In-depth Technical Guide to the Selectivity of MS1943 for EZH2 over EZH1

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC) and certain lymphomas, making it a compelling therapeutic target.[1] While catalytic inhibitors of EZH2 have been developed, they often show limited efficacy in non-lymphoma contexts.[1] MS1943 is a first-in-class, orally bioavailable, selective degrader of EZH2 that operates through a hydrophobic tagging mechanism.[1][2][3][4] This guide provides a detailed technical overview of the selectivity of MS1943 for EZH2 over its close homolog EZH1, presenting key quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Selectivity Data

MS1943 was developed from the EZH2 inhibitor C24, which was chosen for its high selectivity for EZH2 over EZH1.[5] MS1943 retains this high potency and selectivity, effectively inhibiting the methyltransferase activity of EZH2 while sparing EZH1.[3][5] This selectivity is crucial for minimizing off-target effects, as EZH1 plays distinct roles in cellular processes.

The inhibitory activity of MS1943 has been quantified through biochemical assays, demonstrating its potent effect on EZH2.

| Compound | Target | Assay Type | IC50 | Selectivity (EZH1/EZH2) |

| MS1943 | EZH2 | Radioactive Methyltransferase Assay | 120 nM[2][3][4][5][6] | Highly Selective* |

| MS1943 | EZH1 | Radioactive Methyltransferase Assay | >100-fold vs EZH2[5] | - |

Note: While a specific IC50 for EZH1 is not explicitly stated in the cited literature, MS1943 is consistently described as being highly selective for EZH2 over EZH1 and more than 100 other methyltransferases.[5]

Mechanism of Action: Selective Degradation

MS1943 is not a traditional enzyme inhibitor but a selective degrader. It is classified as a hydrophobic tag-based PROTAC (Proteolysis Targeting Chimera).[2][3] It was designed by appending a bulky hydrophobic adamantyl group to the EZH2-binding molecule C24.[3] This modification drives the targeted EZH2 protein towards proteasomal degradation, likely by inducing misfolding.[3] This degradation-based mechanism is distinct from simple catalytic inhibition and leads to a profound reduction in total EZH2 protein levels within the cell.[1] Consequently, levels of the PRC2 complex component SUZ12 and the H3K27me3 mark are also suppressed.[2][3] This cascade of events triggers prolonged endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately causing apoptosis in cancer cells that are dependent on EZH2 for survival.[3]

References

- 1. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MS1943 on PRC2 Complex Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, with its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), being a prominent therapeutic target in various cancers. While catalytic inhibition of EZH2 has shown clinical promise, it is not universally effective, particularly in cancers like triple-negative breast cancer (TNBC) where the non-catalytic functions of EZH2 may play a significant role. MS1943 is a first-in-class, selective EZH2 degrader that operates through a hydrophobic tagging mechanism. This technical guide provides an in-depth analysis of MS1943's mechanism of action, its impact on the integrity of the PRC2 complex, and detailed experimental protocols for its characterization.

Introduction to MS1943 and the PRC2 Complex

The PRC2 complex is a multi-protein histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me1/2/3), a mark associated with transcriptional repression. The core components of the PRC2 complex are EZH2 (the catalytic subunit), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). The integrity of this complex is crucial for its catalytic activity and biological function.

MS1943 was developed to overcome the limitations of traditional EZH2 inhibitors. Instead of merely blocking the methyltransferase activity, MS1943 induces the selective degradation of the EZH2 protein. This is achieved through a hydrophobic tagging approach, where a bulky adamantyl group is appended to an EZH2-binding molecule. This tag is believed to induce misfolding of the EZH2 protein, leading to its recognition and degradation by the cellular proteasome machinery.[1][2] This degradation of a core component has significant implications for the stability and function of the entire PRC2 complex.

Mechanism of Action of MS1943

MS1943 is not a traditional PROTAC (Proteolysis Targeting Chimera) as it does not recruit an E3 ubiquitin ligase. Instead, its mechanism relies on inducing the misfolding of EZH2, which subsequently triggers the Unfolded Protein Response (UPR) and proteasomal degradation.[1][3] This targeted degradation of EZH2 has downstream consequences on the other components of the PRC2 complex and the epigenetic landscape of the cell.

Signaling Pathway of MS1943-Induced EZH2 Degradation and UPR Activation

Caption: Mechanism of MS1943 leading to EZH2 degradation and apoptosis.

Impact on PRC2 Complex Integrity

Studies have shown that MS1943 treatment leads to a concentration- and time-dependent reduction in the protein levels of EZH2 and SUZ12.[4] Interestingly, the protein levels of EED, another core component, are often unaffected.[4][5] This differential effect on the PRC2 subunits strongly suggests a disruption of the complex's integrity. The degradation of EZH2 and the subsequent loss of SUZ12 indicate a destabilization of the PRC2 core. The persistence of EED may suggest it has roles outside of the immediate PRC2 complex or is more stable on its own. The context-dependent reduction of SUZ12 in different cell lines (e.g., reduced in BT549 but not in HCC70 cells) highlights that the cellular environment can influence the downstream effects of EZH2 degradation.[4]

Quantitative Data

The following tables summarize the key quantitative data for MS1943 from various studies.

Table 1: In Vitro Activity of MS1943

| Parameter | Value | Cell Line | Comments | Reference |

| EZH2 IC50 | 120 nM | Cell-free assay | Inhibits methyltransferase activity. | [5][6] |

| GI50 | 2.2 µM | MDA-MB-468 | Growth inhibition. | [1][5] |

Table 2: In Vivo Pharmacokinetics of MS1943 in Mice

| Administration Route | Dose | Cmax | Time above cellular IC50 | Reference |

| Intraperitoneal (i.p.) | 50 mg/kg | 2.9 µM | ~2 hours | [4][5] |

| Per Oral (p.o.) | 150 mg/kg | 1.1 µM | Below cellular IC50 | [4][5] |

Table 3: In Vivo Efficacy of MS1943

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| BALB/c nude mice | MDA-MB-468 xenograft | 150 mg/kg i.p. daily | Tumor growth suppression | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MS1943.

Cell Viability and Growth Inhibition Assays

Objective: To determine the cytotoxic and anti-proliferative effects of MS1943 on cancer cell lines.

A. MTT Viability Assay

-

Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of MS1943 (e.g., 0.625, 1.25, 2.5, 5 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the data to the DMSO control and calculate IC50 or GI50 values using appropriate software.

B. Crystal Violet Assay

-

Cell Seeding: Seed cells (5,000–20,000 per well) in 12-well plates and allow them to adhere for 20 hours.

-

Compound Treatment: Treat cells with DMSO or MS1943 for six days, changing the media with fresh compound every 2-3 days.

-

Staining: Wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Washing and Solubilization: Wash away excess stain and solubilize the bound dye with a solubilization buffer.

-

Data Acquisition: Measure the absorbance at a wavelength of 590 nm.

Western Blot Analysis for PRC2 Component Levels

Objective: To quantify the protein levels of EZH2, SUZ12, EED, and H3K27me3 following MS1943 treatment.

-

Cell Lysis: Treat cells (e.g., MDA-MB-468) with various concentrations of MS1943 (e.g., 1.25, 2.5, 5.0 µM) for the desired time (e.g., 24, 48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., Vinculin or Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess PRC2 Complex Integrity

Objective: To determine if MS1943 disrupts the interaction between core PRC2 components.

-

Cell Lysis: Treat cells with MS1943 or DMSO. Lyse cells in a non-denaturing lysis buffer (e.g., 20-50 mM Tris-HCl pH 7.5-8.0, 150 mM NaCl, 0.5-1.0% NP-40, with protease inhibitors).

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a core PRC2 component (e.g., anti-EED) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other PRC2 components (e.g., EZH2, SUZ12).

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for assessing PRC2 complex integrity via Co-IP.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MS1943 in a preclinical model.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject MDA-MB-468 cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer MS1943 (e.g., 150 mg/kg) via intraperitoneal injection daily.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Pharmacodynamic Analysis: Analyze tumor tissue for levels of EZH2, H3K27me3, and markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) by immunohistochemistry.

Conclusion

MS1943 represents a novel and effective strategy for targeting EZH2-dependent cancers. Its unique mechanism of action, which involves the degradation of EZH2 and subsequent disruption of the PRC2 complex, offers a distinct advantage over traditional catalytic inhibitors, particularly in cancers that are not solely dependent on the methyltransferase activity of EZH2. The induction of the unfolded protein response provides an additional layer of cytotoxic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of EZH2 degradation.

References

- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

The Therapeutic Potential of MS1943 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS1943 has emerged as a first-in-class, selective degrader of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC). Unlike traditional EZH2 inhibitors that only block its catalytic activity, MS1943 facilitates the complete degradation of the EZH2 protein. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of MS1943 in oncology. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and outline the experimental protocols utilized in its evaluation. Furthermore, we present visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific foundation.

Introduction

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[1][2] Overexpression of EZH2 is a hallmark of numerous cancers, including TNBC, and is often associated with poor prognosis.[1][2] While catalytic inhibitors of EZH2 have been developed, their efficacy in TNBC has been limited, suggesting that non-catalytic functions of EZH2 may also drive oncogenesis.[1]